molecular formula C12H22N2O2 B1479001 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098109-64-7

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B1479001
CAS No.: 2098109-64-7
M. Wt: 226.32 g/mol
InChI Key: SOHZVVFEULVAPC-UHFFFAOYSA-N
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Description

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and early-stage drug discovery. Its core structure features a 6-azaspiro[3.4]octane scaffold, a spirocyclic system recognized for its three-dimensionality and potential to improve physicochemical properties in lead optimization campaigns [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01982]. The molecule presents two key synthetic handles: a primary amine on the propanone sidechain, suitable for amide bond formation or conjugation, and a methoxymethyl ether on the spirocyclic ring, which can serve as a protected alcohol or a modifiable functional group. This combination makes it a versatile building block for constructing compound libraries, particularly for targets where molecular geometry and saturation are critical, such as protein-protein interactions or allosteric binding sites [https://www.nature.com/articles/s41573-022-00571-8]. Researchers are exploring its use in the synthesis of potential protease inhibitors, kinase ligands, and as a component in the development of Proteolysis Targeting Chimeras (PROTACs), where the spirocycle can contribute to the linker or warhead structure to influence degradation efficiency and selectivity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9364527/]. Its primary research value lies in its ability to confer conformational restraint and vector atoms in specific orientations, enabling the exploration of novel chemical space and the development of next-generation therapeutic candidates.

Properties

IUPAC Name

3-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZVVFEULVAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, with the CAS number 2098109-64-7, is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2C_{13}H_{22}N_{2}O_{2}, with a molecular weight of approximately 246.33 g/mol. The compound features an amino group, which is critical for its biological activity, and a spirocyclic framework that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₂
Molecular Weight246.33 g/mol
CAS Number2098109-64-7

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This property is attributed to its structural similarity to other known antimicrobial agents. Research indicates that compounds with similar spirocyclic structures can inhibit bacterial growth effectively.

A comparative analysis of related compounds highlights the potential of this compound in this area:

Compound NameCAS NumberStructural FeaturesBiological Activity
This compound2098109-64-7Amino group instead of chloroAntimicrobial activity
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one2098134-20-2Chloro groupAntimicrobial properties
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one2098109-18-1Hydroxymethyl groupAntioxidant properties

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promise as an antioxidant. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation, but it is believed that the amino group plays a significant role in scavenging reactive oxygen species.

Case Studies and Research Findings

Recent studies have focused on the mechanism of action of compounds similar to this compound, particularly their interactions with G protein-coupled receptors (GPCRs). These receptors are vital in various physiological processes and are common targets for drug development.

A notable case study examined the binding affinity of spirocyclic compounds to specific GPCRs, revealing that modifications in the structure could significantly enhance or diminish their biological activity:

"Compounds with spirocyclic structures have demonstrated varying degrees of efficacy in modulating GPCR activity, suggesting potential therapeutic applications in neurology and immunology" .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound N/A C₁₂H₂₂N₂O₂ ~238.32* 8-methoxymethyl, 3-amino Hypothesized high polarity
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one N/A C₁₁H₁₇ClNO₂ ~230.72* 8-hydroxymethyl, 3-chloro Higher polarity
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one 2098071-56-6 C₁₂H₂₀ClNO₂ 245.74 8-methoxymethyl, 2-chloro Discontinued
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one 1420785-78-9 C₁₀H₁₉N₃O 197.28 Dual amino groups Enhanced H-bonding
5-Methyl-5,7-diazaspiro[2.5]octan-6-one AS37315 C₇H₁₂N₂O 140.19 Spiro[2.5], ketone High synthetic utility

*Calculated based on analogous structures due to lack of direct data.

Research Findings and Implications

  • Synthetic Accessibility : highlights challenges in scaling production for chloro derivatives, possibly due to instability or purification hurdles.
  • Biological Activity: Compounds with amino groups (e.g., CAS 1420785-78-9) are more likely to engage in target interactions, whereas chloro analogs may serve as intermediates .
  • Structural Insights : Tools like SHELX and ORTEP-3 () are critical for resolving spirocyclic conformations, aiding in structure-activity relationship studies.

Preparation Methods

Starting Material Preparation

  • The precursor often used is 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one , which contains a chloro substituent amenable to nucleophilic substitution by amines to form the amino derivative.

Nucleophilic Substitution (Amination)

  • The chloro group on the propanone side chain is displaced by an ammonia or amine nucleophile under controlled conditions, typically in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
  • Potassium carbonate or triethylamine is often employed as a base to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Reaction temperatures range from ambient to moderate heating (~20–70 °C), with reaction times spanning from several hours to overnight to ensure complete conversion.

Reductive Amination (Alternative Route)

  • An alternative approach involves the condensation of an aldehyde-functionalized azaspiro intermediate with ammonia or a primary amine, followed by reduction using sodium triacetoxyborohydride in dichloromethane.
  • This method allows for selective formation of the amino group on the propanone side chain, providing good yields (17–76%) depending on substrate and conditions.

Detailed Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Amine, potassium carbonate, DMSO/acetonitrile, 70 °C, 18 h 91 High yield; reaction involves substitution of chloro by amino group on azaspiro core
Reductive amination Amine, sodium triacetoxyborohydride, triethylamine, DCM, rt, overnight 17–76 Yield varies with aldehyde substrate; mild conditions preserve functional groups

Mechanistic Insights and Reaction Pathways

  • The chloro substituent on the propanone side chain is a good leaving group, facilitating nucleophilic substitution by amines via an SN2 mechanism.
  • Reductive amination proceeds through imine formation between the aldehyde intermediate and the amine, followed by reduction to the amine using sodium triacetoxyborohydride, a mild and selective reducing agent compatible with sensitive functional groups.
  • The methoxymethyl substituent on the azaspiro ring is stable under these reaction conditions, allowing its retention throughout the synthesis.

Comparative Analysis with Related Compounds

Compound Name Substituent on Azaspiro Ring Amino Group Introduction Method Biological Activity
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one Methoxymethyl Nucleophilic substitution or reductive amination Antimicrobial activity
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one Methoxymethyl Precursor for amination Precursor with potential biological activity

This table highlights that the amino derivative is synthesized from the chloro precursor by substitution, confirming the synthetic route's logic and applicability.

Summary of Research Findings

  • The preparation of this compound is well-documented through nucleophilic substitution of the chloro intermediate or via reductive amination of aldehyde intermediates.
  • Reaction conditions are mild to moderate, employing bases like potassium carbonate or triethylamine and solvents such as DMSO, acetonitrile, or dichloromethane.
  • Yields vary depending on the method and substrates but can reach up to 91% in optimized nucleophilic substitution reactions.
  • The compound’s unique spirocyclic structure combined with the amino-propanone side chain confers potential biological activities, including antimicrobial properties, making the synthetic methods valuable for pharmaceutical research.
  • The synthetic routes are versatile and allow for modification of substituents, enabling structure-activity relationship studies in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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